molecular formula C17H19NO B496985 N-cyclohexyl-2-naphthamide

N-cyclohexyl-2-naphthamide

Cat. No.: B496985
M. Wt: 253.34g/mol
InChI Key: RANVUHGLWHKOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-naphthamide is an organic compound that belongs to the class of carboxamides It is characterized by a naphthalene ring substituted with a carboxamide group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-naphthamide typically involves the amidation of naphthalene-2-carboxylic acid with cyclohexylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly, the reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: N-cyclohexylnaphthalen-2-amine.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

N-cyclohexyl-2-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-naphthamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-naphthalenamine: Similar structure but with an amine group instead of a carboxamide.

    Naphthalene-2-carboxamide: Lacks the cyclohexyl group, providing a simpler structure.

    Cyclohexylnaphthalene derivatives: Various derivatives with different substituents on the naphthalene ring.

Uniqueness

N-cyclohexyl-2-naphthamide is unique due to the presence of both the cyclohexyl and carboxamide groups, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34g/mol

IUPAC Name

N-cyclohexylnaphthalene-2-carboxamide

InChI

InChI=1S/C17H19NO/c19-17(18-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12,16H,1-3,8-9H2,(H,18,19)

InChI Key

RANVUHGLWHKOKD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.